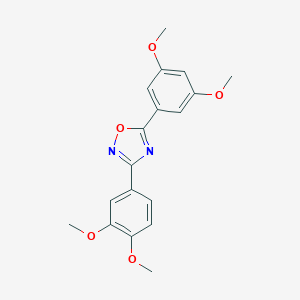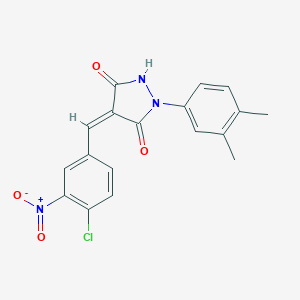![molecular formula C23H25NO5 B301940 [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301940.png)
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid, also known as EA-10, is a novel acridine derivative that has attracted significant attention in the scientific community due to its potential therapeutic applications. EA-10 exhibits a broad range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is not fully understood. However, it has been proposed that [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been shown to inhibit viral replication by blocking the viral DNA polymerase activity. The antibacterial activity of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is attributed to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to induce G2/M cell cycle arrest, increase the expression of pro-apoptotic proteins, and decrease the expression of anti-apoptotic proteins. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been shown to inhibit angiogenesis and reduce tumor growth in vivo. In addition, [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been reported to modulate the immune response by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, which makes it a promising candidate for drug development. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is also stable under physiological conditions, which is essential for its potential therapeutic applications. However, the limitations of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid. One potential direction is to investigate the structure-activity relationship of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid to identify more potent derivatives. Another direction is to explore the potential therapeutic applications of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid in combination with other drugs. Additionally, the in vivo efficacy and safety of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid need to be further evaluated to determine its potential for clinical development.
Conclusion:
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid is a novel acridine derivative that exhibits potent antitumor, antiviral, and antibacterial properties. The synthesis method of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been optimized to achieve high yields and purity. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid exerts its biological activity through multiple mechanisms, including inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has several advantages for lab experiments, including its potent biological activity and stability under physiological conditions. However, the limitations of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid include its low solubility in water and potential toxicity at high concentrations. Further studies are needed to explore the potential therapeutic applications of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid and its derivatives.
Métodos De Síntesis
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid can be synthesized through a multistep reaction process, which involves the condensation of ethyl 4-bromo-3-methoxybenzoate with 4-aminophenylacetic acid, followed by oxidation and cyclization. The final product is obtained through acid hydrolysis and recrystallization. The synthesis method of [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a broad range of cancer cell lines, including lung, breast, and colon cancer. [9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid has also been reported to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid |
|---|---|
Fórmula molecular |
C23H25NO5 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-[9-(4-ethoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C23H25NO5/c1-2-29-15-11-9-14(10-12-15)21-22-16(5-3-7-18(22)25)24(13-20(27)28)17-6-4-8-19(26)23(17)21/h9-12,21H,2-8,13H2,1H3,(H,27,28) |
Clave InChI |
GKQKTLSYRIAKNJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)


![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)


![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)

![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)